molecular formula C33H55N5O6 B12570653 D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine CAS No. 190775-15-6

D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine

Cat. No.: B12570653
CAS No.: 190775-15-6
M. Wt: 617.8 g/mol
InChI Key: OELZFONFARLRAO-JQPIIJRMSA-N
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Description

D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine is a synthetic peptide composed of five amino acids: leucine and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Serves as a substrate for enzyme assays, particularly those involving proteases and peptidases.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    DL-Leucyl-DL-phenylalanine: A dipeptide used as a substrate in enzyme assays.

    Difelikefalin: A peptide with analgesic properties, acting as a kappa-opioid receptor agonist.

    D-Phenylalanyl-D-phenylalanylglycyl-D-leucyl-D-methioninamide: Another synthetic peptide with potential therapeutic applications.

Uniqueness

D-Leucyl-D-phenylalanyl-D-leucyl-D-leucyl-D-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which may confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

190775-15-6

Molecular Formula

C33H55N5O6

Molecular Weight

617.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H55N5O6/c1-19(2)14-24(34)29(39)35-27(18-23-12-10-9-11-13-23)32(42)37-25(15-20(3)4)30(40)36-26(16-21(5)6)31(41)38-28(33(43)44)17-22(7)8/h9-13,19-22,24-28H,14-18,34H2,1-8H3,(H,35,39)(H,36,40)(H,37,42)(H,38,41)(H,43,44)/t24-,25-,26-,27-,28-/m1/s1

InChI Key

OELZFONFARLRAO-JQPIIJRMSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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